N-(4-butylphenyl)-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo-triazine core fused with a furan moiety and a sulfanyl-acetamide side chain. Its structure is distinguished by the presence of a 4-butylphenyl group at the acetamide nitrogen, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability . This compound belongs to a broader class of sulfanyl-acetamide derivatives studied for their anti-inflammatory, anti-exudative, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-2-3-5-14-7-9-15(10-8-14)22-19(27)13-30-21-24-23-20(28)17-12-16(25-26(17)21)18-6-4-11-29-18/h4,6-12H,2-3,5,13H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKUNZOMWHIWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The presence of the furan and pyrazolo-triazine moieties suggests a potential for diverse biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders.
- Cytotoxic Effects : The compound has shown cytotoxic activity against various cancer cell lines, suggesting potential use in oncology.
Table 1: Biological Activity Summary
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in an Alzheimer's disease model. The results indicated that treatment with this compound significantly reduced AChE activity and improved cognitive function in treated animals compared to controls.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through the activation of mitochondrial pathways. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa), with IC50 values indicating potent activity.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 423.5 g/mol
- Key Functional Groups : The presence of a furan ring, a pyrazolo-triazine moiety, and a butylphenyl group contributes to its chemical reactivity and biological properties.
Synthesis and Modification
N-(4-butylphenyl)-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Derivatives : The compound can be modified to create derivatives with enhanced properties for specific applications.
- Reagent in Reactions : It can act as a reagent in various organic reactions such as nucleophilic substitutions or cyclization reactions.
Catalytic Applications
Due to its multifaceted structure, this compound may also be explored as a catalyst or catalyst precursor in organic synthesis, particularly in reactions involving heteroatoms like sulfur and nitrogen.
Anticancer Activity
Recent studies suggest that this compound exhibits promising anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Studies : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines (e.g., breast and colon cancer) by targeting key enzymes involved in cell cycle regulation.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Biochemical Pathways : It may inhibit the production of pro-inflammatory cytokines and enzymes (e.g., COX and LOX), making it a candidate for treating inflammatory diseases.
Drug Development Potential
Given its biological activities, this compound is being explored for potential therapeutic applications:
- Formulation Development : Researchers are working on formulating this compound into drug delivery systems that enhance bioavailability and target specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycle : Pyrazolo-triazine derivatives (e.g., ) exhibit distinct electronic profiles compared to 1,2,4-triazole-based compounds (e.g., ), which may alter target selectivity.
Anti-Exudative Activity : Triazole-acetamide derivatives with furan-2-yl groups demonstrated superior anti-exudative effects (e.g., 71% inhibition at 10 mg/kg vs. diclofenac sodium’s 65% ), suggesting the target compound may share this pharmacological niche.
Key Insights:
Synthetic Accessibility: The target compound’s synthesis likely follows the alkylation route used for triazole-acetamides (e.g., KOH/ethanol reflux ), though yields may vary due to steric hindrance from the 4-butylphenyl group.
Activity Trends: Anti-exudative efficacy correlates with electron-withdrawing substituents (e.g., Cl, NO₂) on the acetamide’s phenyl ring in triazole derivatives . The 4-butylphenyl group’s electron-donating nature may reduce potency compared to halogenated analogues.
Physicochemical and Crystallographic Considerations
- Solubility : The 4-butylphenyl group may reduce aqueous solubility compared to smaller substituents (e.g., methyl or methoxy groups in ), necessitating formulation optimization for in vivo studies .
- Hydrogen-bonding patterns (e.g., N–H···O interactions) observed in similar structures suggest predictable packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
